molecular formula C10H18ClNO2 B2978289 Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride CAS No. 2416217-54-2

Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride

Cat. No.: B2978289
CAS No.: 2416217-54-2
M. Wt: 219.71
InChI Key: HMSNDRWYYNZIOH-FNCVBFRFSA-N
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Description

Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold with a methyl ester group at position 2 and an amino group at position 5, stabilized as a hydrochloride salt. Its stereochemistry (1R,2R,4R,5R) confers structural specificity, making it a valuable building block in medicinal chemistry and drug discovery . The compound is cataloged under CAS 2306265-63-2 and is utilized in the synthesis of pharmacologically active molecules, particularly those targeting central nervous system receptors or requiring conformationally restricted motifs .

Properties

IUPAC Name

methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7-,8-,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXPKQIQMGZLP-SHJDMIRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2CC[C@@H]1C[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antiprotozoal properties, structure-activity relationships, and its role as a scaffold in medicinal chemistry.

Overview of the Compound

This compound is a bicyclic compound that has been synthesized for various pharmacological evaluations. It is characterized by its bicyclic structure which contributes to its unique biological properties.

Antiprotozoal Activity

Research indicates that derivatives of 4-aminobicyclo[2.2.2]octan-2-yl exhibit significant antiprotozoal activity against pathogens such as Plasmodium falciparum and Trypanosoma brucei rhodesiense. A study demonstrated that specific derivatives showed enhanced potency against the multiresistant K1 strain of Plasmodium falciparum, with butanoate derivatives outperforming their shorter chain analogs in terms of antiplasmodial activity .

Table 1: Antiprotozoal Activity of Bicyclic Compounds

CompoundActivity Against P. falciparumActivity Against T. brucei
4-Aminobicyclo[2.2.2]octan-2-yl butanoateHighModerate
Ethanoate derivativeModerateLow
Propanoate derivativeModerateHigh

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

  • Amino Substituents : The nature of amino substituents significantly affects the potency against protozoal infections.
  • Chain Length : Longer carbon chains in the acid moiety correlate with increased antiplasmodial activity.

Study on Antitrypanosomal Activity

In a comparative study involving various derivatives of bicyclic compounds, it was found that certain structural modifications led to enhanced antitrypanosomal activity. For instance, compounds with specific amino acid substitutions showed improved efficacy against Trypanosoma brucei, highlighting the importance of molecular design in developing effective therapeutics .

Applications in Medicinal Chemistry

The unique bicyclic structure of this compound serves as a versatile scaffold in drug development:

  • Chiral Catalysts : The compound has been explored as a chiral catalyst in asymmetric synthesis due to its ability to induce selective reactions.
  • Foldamers : Its structural features allow it to act as a scaffold for foldamers, which are important in the design of new biomolecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.2]octane scaffold is widely employed in drug design due to its rigidity and ability to mimic natural product frameworks. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Ester Group Stereochemistry Melting Point (°C) CAS Number Reference
Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride NH₂ (5), COOCH₃ (2) Methyl 1R,2R,4R,5R N/A 2306265-63-2
Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 NH₂ (3), COOCH₂CH₃ (2), C=C (5-6) Ethyl Racemic 227–229 Not provided
Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-3 NH₂ (3), COOCH₂CH₃ (2) Ethyl Racemic (trans) 130–133 Not provided
Ethyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-4 NH₂ (3), COOCH₂CH₃ (2) Ethyl Racemic (cis) 189–191 Not provided
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride NH₂ (3), COOCH₂CH₃ (2) Ethyl 2S,3S N/A 1626394-43-1
{2-aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride NH₂ (2), CH₂OH (2) None Not specified N/A 2193064-51-4
Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate O= (5), COOCH₃ (2) Methyl 1R,2S,4R (relative) N/A 146611-35-0

Key Observations:

Substituent Position and Functional Groups: The target compound uniquely places the amino group at position 5, whereas analogs in and feature amino groups at position 3. This positional difference may influence binding affinity in biological targets .

Ester Groups :

  • Methyl esters (target compound) generally exhibit lower molecular weight and higher metabolic stability compared to ethyl esters (e.g., (±)-2, (±)-3, (±)-4) .

The (2S,3S) configuration in Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride highlights the importance of stereochemistry in activity .

Physical Properties: Melting points for racemic ethyl esters (130–229°C) suggest varying crystalline stability due to stereochemical and substituent differences .

Applications :

  • Bicyclo[2.2.2]octane derivatives are used in sigma-1 receptor ligands (e.g., S1RA, E-52862) and tropane alkaloid analogs (e.g., cocaine derivatives), indicating the scaffold’s versatility in CNS drug design .

Research Implications

The target compound’s stereochemical precision and functional group placement make it a promising candidate for optimizing pharmacokinetic profiles in drug development. Future studies should focus on:

  • Synthetic Accessibility : Scalable routes for enantiopure synthesis .
  • Biological Screening : Comparative assays against sigma-1 receptors or other targets .
  • Solubility and Stability : Role of the hydrochloride salt in enhancing bioavailability .

Q & A

Q. Critical Parameters :

  • Temperature control (<0°C during cyclization to prevent racemization).
  • Solvent selection (e.g., dichloromethane or THF for anhydrous conditions).

Basic: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

  • Chiral HPLC : Employ a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase to resolve enantiomers. Validate using a racemic standard.
  • X-ray Crystallography : Essential for confirming absolute stereochemistry. For example, the crystal structure of a related bicyclo[2.2.2]octane derivative (e.g., (1S,2S,4S,5S)-2-hydroxymethyl-5-ethynyl-1-azabicyclo[2.2.2]octane) was resolved with a monoclinic P2₁ space group, providing bond-length data for structural validation .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl ester at δ ~3.6 ppm, amine proton at δ ~1.5 ppm after HCl salt formation) .

Advanced: How can researchers mitigate racemization during derivatization of the amine group?

Methodological Answer:
Racemization risks arise during reactions involving the chiral amine. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct acylation or alkylation at ≤0°C to minimize epimerization.
  • Bulky Protecting Groups : Use Boc or Fmoc groups to sterically hinder the chiral center.
  • Kinetic Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate steps. For example, a study on similar bicyclic amines reported <2% racemization when using Boc protection under –20°C conditions .

Advanced: What structural features of the bicyclo[2.2.2]octane scaffold influence its pharmacological activity?

Methodological Answer:
The rigid bicyclic core enhances:

  • Receptor Binding : Pre-organizes substituents (e.g., the methyl ester and amine) in spatially defined orientations, as seen in cephalosporin derivatives where bicyclic scaffolds improve β-lactamase inhibition .
  • Metabolic Stability : Reduced ring strain compared to smaller bicyclo systems (e.g., [2.2.1]) minimizes oxidative degradation.
  • Solubility : The hydrochloride salt improves aqueous solubility, critical for in vitro assays.

Q. Data Insight :

PropertyValue/EffectSource
LogP (hydrochloride)~1.2 (enhanced membrane permeability)
Melting Point>200°C (indicates high crystallinity)

Basic: What are the optimal storage conditions to maintain compound stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture, which can hydrolyze the ester group.
  • Handling : Use desiccators during weighing and gloveboxes for hygroscopic-sensitive reactions. Safety protocols from similar bicyclic compounds recommend PPE (gloves, goggles) and ventilation to prevent inhalation .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for reactions like ester hydrolysis or amine derivatization. For example, studies on methyl bicyclo[2.2.2]octane carboxylates used B3LYP/6-31G* to predict hydrolysis rates .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes). A model of the compound docked into a serine protease active site showed hydrogen bonding between the amine and catalytic triad residues .

Advanced: How do stereochemical discrepancies in synthetic batches impact biological activity?

Methodological Answer:
Minor stereochemical impurities (e.g., 2% of the (1S,2S,4S,5S) enantiomer) can significantly alter activity. For example:

  • Case Study : A 5% impurity in a related bicyclic amine reduced IC₅₀ values by 10-fold in kinase inhibition assays. Resolution requires rigorous chiral chromatography or recrystallization .

Contradiction Note : While some studies suggest rigid scaffolds minimize enantiomer activity differences, others report drastic changes—highlighting the need for batch-specific stereochemical validation .

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